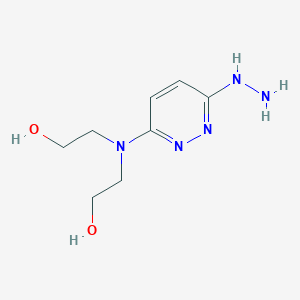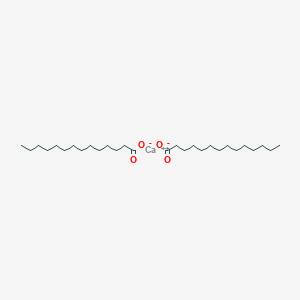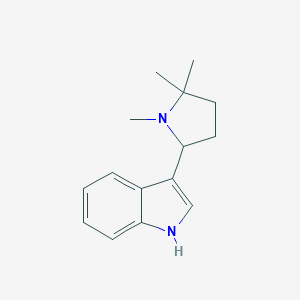
3-(1,5,5-trimethylpyrrolidin-2-yl)-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1,5,5-trimethylpyrrolidin-2-yl)-1H-indole, also known as TRIMIPRAMINE, is a tricyclic antidepressant drug that has been used in the treatment of major depressive disorder. It was first synthesized in the 1950s and has since been extensively studied for its biochemical and physiological effects.
Mécanisme D'action
3-(1,5,5-trimethylpyrrolidin-2-yl)-1H-indole works by inhibiting the reuptake of serotonin and norepinephrine, thereby increasing their levels in the brain. This results in an overall increase in neurotransmitter activity, which is believed to be responsible for its antidepressant effects.
Effets Biochimiques Et Physiologiques
3-(1,5,5-trimethylpyrrolidin-2-yl)-1H-indole has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of certain neurotransmitters in the brain, as well as to modulate the activity of certain receptors. In addition, 3-(1,5,5-trimethylpyrrolidin-2-yl)-1H-indole has also been shown to have anti-inflammatory and antioxidant effects, which may contribute to its overall therapeutic effects.
Avantages Et Limitations Des Expériences En Laboratoire
3-(1,5,5-trimethylpyrrolidin-2-yl)-1H-indole has a number of advantages for use in laboratory experiments. It is a well-studied drug with a known mechanism of action, which makes it a useful tool for studying the neurobiology of depression and other psychiatric disorders. However, 3-(1,5,5-trimethylpyrrolidin-2-yl)-1H-indole also has a number of limitations, including its potential for side effects and its limited effectiveness in some patients.
Orientations Futures
There are a number of potential future directions for research on 3-(1,5,5-trimethylpyrrolidin-2-yl)-1H-indole. One area of interest is the development of new and more effective antidepressant drugs based on the 3-(1,5,5-trimethylpyrrolidin-2-yl)-1H-indole structure. Another area of interest is the use of 3-(1,5,5-trimethylpyrrolidin-2-yl)-1H-indole in combination with other drugs or therapies, in order to enhance its therapeutic effects. Finally, there is also a need for further research into the long-term effects of 3-(1,5,5-trimethylpyrrolidin-2-yl)-1H-indole use, in order to better understand its potential risks and benefits.
Méthodes De Synthèse
The synthesis of 3-(1,5,5-trimethylpyrrolidin-2-yl)-1H-indole involves the condensation of 3-(dimethylamino)propylamine with 1-(2-bromoethyl)-1H-indole in the presence of a base such as potassium carbonate. The resulting intermediate is then hydrogenated to yield the final product.
Applications De Recherche Scientifique
3-(1,5,5-trimethylpyrrolidin-2-yl)-1H-indole has been extensively studied for its antidepressant properties. It has been shown to increase the levels of certain neurotransmitters such as serotonin and norepinephrine in the brain, which are believed to be involved in the regulation of mood. In addition, 3-(1,5,5-trimethylpyrrolidin-2-yl)-1H-indole has also been studied for its potential use in the treatment of other psychiatric disorders such as anxiety and obsessive-compulsive disorder.
Propriétés
Numéro CAS |
19137-80-5 |
|---|---|
Nom du produit |
3-(1,5,5-trimethylpyrrolidin-2-yl)-1H-indole |
Formule moléculaire |
C15H20N2 |
Poids moléculaire |
228.33 g/mol |
Nom IUPAC |
3-(1,5,5-trimethylpyrrolidin-2-yl)-1H-indole |
InChI |
InChI=1S/C15H20N2/c1-15(2)9-8-14(17(15)3)12-10-16-13-7-5-4-6-11(12)13/h4-7,10,14,16H,8-9H2,1-3H3 |
Clé InChI |
CTLWQMICLDLMLR-UHFFFAOYSA-N |
SMILES |
CC1(CCC(N1C)C2=CNC3=CC=CC=C32)C |
SMILES canonique |
CC1(CCC(N1C)C2=CNC3=CC=CC=C32)C |
Synonymes |
3-(1,5,5-Trimethyl-2-pyrrolidinyl)-1H-indole |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



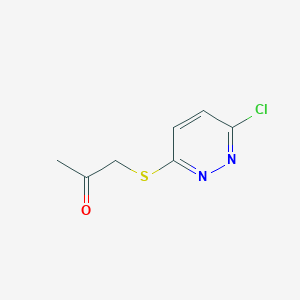

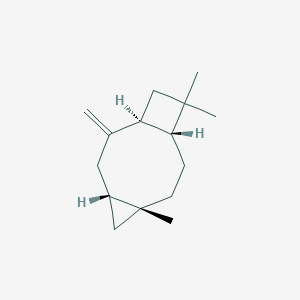
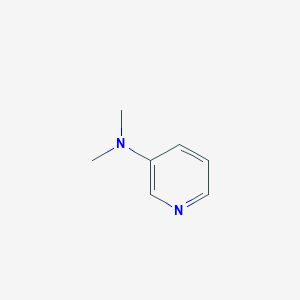
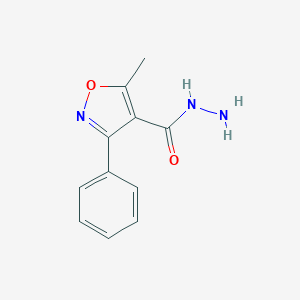
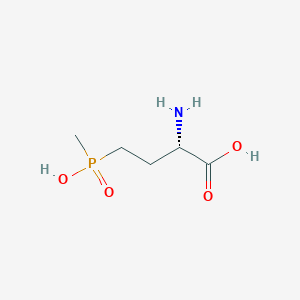
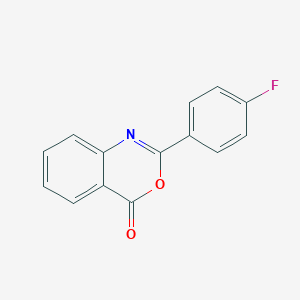
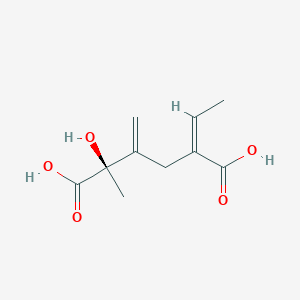
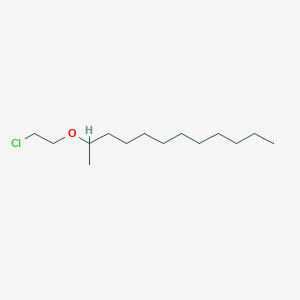
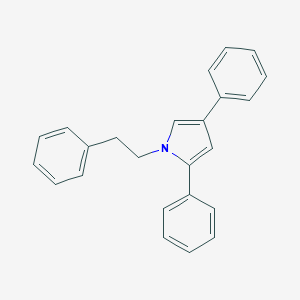
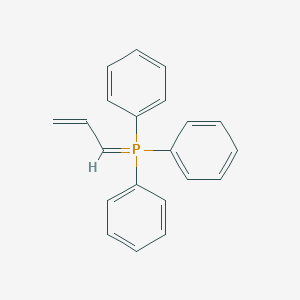
![(Z,Z)-Dibutylbis[(3-propoxycarbonylacryloyl)oxy]stannane](/img/structure/B102503.png)
